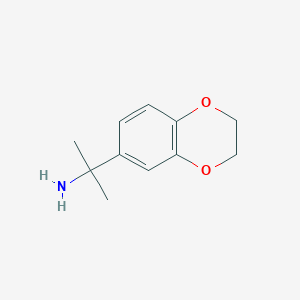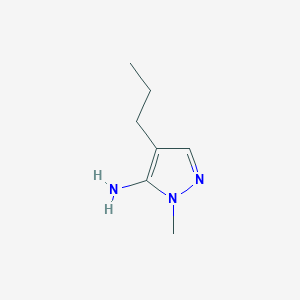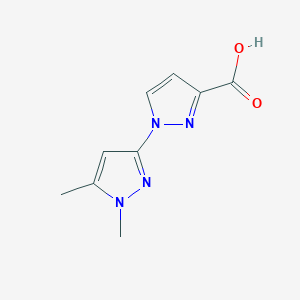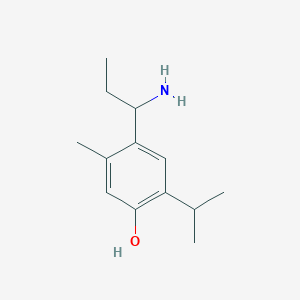![molecular formula C10H17N3 B13318510 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 4875-38-1](/img/structure/B13318510.png)
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde . Another approach includes the use of tert-butyl 2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and cyclization reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydro derivatives.
Scientific Research Applications
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
- 4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable scaffold for drug design and other applications.
Properties
CAS No. |
4875-38-1 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-8-7(4-5-11-9)12-6-13-8/h6,9,11H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
KTKYCUSNPAYVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C2=C(CCN1)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)





![[3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)

![N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13318489.png)



